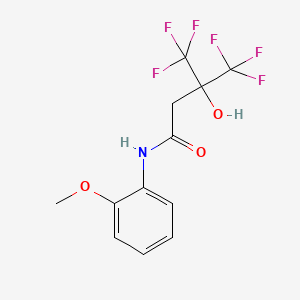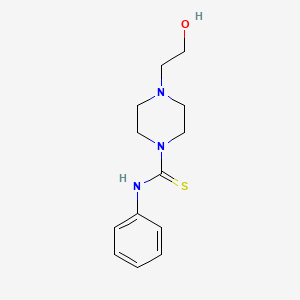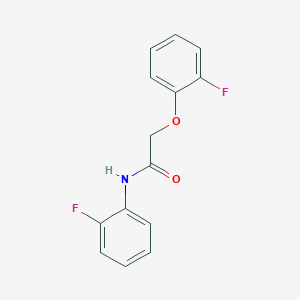![molecular formula C19H23N3O5 B5729087 phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)
phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate, also known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PDP is a derivative of pyridine and has a unique molecular structure that makes it an ideal candidate for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as dopamine and norepinephrine. By inhibiting MAO, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate prevents the breakdown of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate are primarily related to its ability to inhibit the release of neurotransmitters. This can lead to a range of effects, including increased alertness, improved mood, and decreased anxiety. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has also been shown to have potential anti-inflammatory properties, making it a candidate for use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is its ability to selectively inhibit the release of certain neurotransmitters. This makes it an ideal candidate for use in the study of neurological disorders. However, phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate also has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several potential future directions for research involving phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. One area of interest is the development of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate-based drugs for the treatment of neurological disorders such as Parkinson's disease. Another area of interest is the study of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate's potential anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate and its potential side effects.
Méthodes De Synthèse
The synthesis of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate involves the reaction of phenyl(4-pyridinyl)methanone with O-[3-(dimethylamino)propyl]hydroxylamine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
Phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate is in the study of neurotransmitter release. phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate has been shown to inhibit the release of neurotransmitters such as dopamine and norepinephrine, making it an ideal candidate for use in the treatment of neurological disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-20(2)13-6-14-21-19-17(15-7-4-3-5-8-15)16-9-11-18-12-10-16;3-1(4)2(5)6/h3-5,7-12H,6,13-14H2,1-2H3;(H,3,4)(H,5,6)/b19-17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWGJHONLNOBQ-ZJSKVYKZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCON=C(C1=CC=CC=C1)C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCO/N=C(\C1=CC=CC=C1)/C2=CC=NC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]oxypropan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)




![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)


![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)